4-Chloro-2-propylpteridine
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Overview
Description
4-Chloro-2-propylpteridine is an aromatic heterocyclic compound with the molecular formula C9H9ClN4 It is a derivative of pteridine, a bicyclic compound composed of a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-propylpteridine typically involves the chlorination of a pteridine precursor. One common method is the reaction of 2-propylpteridine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-propylpteridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-propylpteridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-propylpteridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Another chlorinated heterocyclic compound with similar reactivity.
4-Chloro-3-methylphenol: A compound with a similar chlorine substitution but different core structure.
Pyrimidine Derivatives: Compounds with a similar bicyclic structure but different substituents.
Uniqueness
4-Chloro-2-propylpteridine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a propyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H9ClN4 |
---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
4-chloro-2-propylpteridine |
InChI |
InChI=1S/C9H9ClN4/c1-2-3-6-13-8(10)7-9(14-6)12-5-4-11-7/h4-5H,2-3H2,1H3 |
InChI Key |
FJXLMRCRAWPHKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=NC=CN=C2C(=N1)Cl |
Origin of Product |
United States |
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